Copolymerization Reactivity vs. Allyl Chloroacetate
In radical copolymerization with vinyl acetate (M₂), allyl acetate (M₁) exhibits a distinct reactivity ratio (r₁ = 0.43) compared to allyl chloroacetate (r₁ = 0.69). This difference, quantified using the Kelen-Tüdös method, directly influences the composition and properties of the resulting copolymers [1].
| Evidence Dimension | Monomer Reactivity Ratio (r₁) |
|---|---|
| Target Compound Data | r₁ = 0.43 |
| Comparator Or Baseline | Allyl chloroacetate: r₁ = 0.69 |
| Quantified Difference | Δr₁ = +0.26 (60% higher for comparator) |
| Conditions | Radical copolymerization, Kelen-Tüdös method, 10-90 mol% feed range |
Why This Matters
The 60% higher reactivity ratio of allyl chloroacetate relative to allyl acetate means that substituting one for the other will result in a copolymer with a significantly different monomer sequence distribution, affecting material properties and reproducibility.
- [1] Shigetomi, Y., Kojima, T., & Ono, N. (1992). Allylic Polymers II. Effects of Chloro-Substituents on Copolymerization of Allyl Chloroacetates with Vinyl Acetate. Polymer Journal, 24, 87-98. View Source
